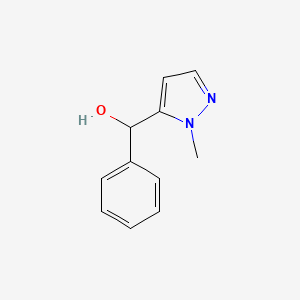

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

Description

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol is a heterocyclic alcohol featuring a pyrazole ring substituted with a methyl group at the 1-position and a hydroxymethyl-phenyl moiety at the 5-position. Its molecular formula is C₁₁H₁₂N₂O (molecular weight: 188.23 g/mol) . This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors and enzymes. Its structure combines the aromaticity of the phenyl group with the hydrogen-bonding capability of the hydroxyl group, making it valuable for drug design .

Propriétés

IUPAC Name |

(2-methylpyrazol-3-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)11(14)9-5-3-2-4-6-9/h2-8,11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGFRVKQOCGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449209 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32500-65-5 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Key Reaction Steps

The synthesis of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol generally proceeds via the following key steps:

Formation of the Pyrazole Core:

The pyrazole ring is typically synthesized by cyclocondensation of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux in ethanol or similar solvents. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol to yield 3-methyl-1H-pyrazol-5(4H)-one with high yield (~89%) and characteristic melting point and spectral data confirming structure.Functionalization of Pyrazole:

The pyrazole intermediate undergoes further substitution or coupling reactions to introduce the phenylmethanol moiety. This can be achieved through nucleophilic substitution or reductive amination methods, often involving aldehydes or benzyl halides as electrophilic partners.Coupling with Phenylmethanol Group:

The introduction of the phenylmethanol group is commonly performed via reaction of the pyrazole intermediate with benzaldehyde derivatives or phenylmethanol equivalents under controlled conditions, such as reflux in ethanol/acetic acid mixtures or other polar solvents. The reaction conditions (temperature, solvent ratio, time) are optimized to improve yield and purity.

Detailed Reaction Conditions and Purification

Washing and Extraction:

After reaction completion, the organic layer is separated and washed sequentially with aqueous sodium bicarbonate solution to neutralize acids, deionized water to remove salts, and sometimes sodium chloride solution to improve phase separation.Drying and Crystallization:

The crude product is typically dried in an air oven at 40–50°C for 15–20 hours to obtain the pure compound. Crystallization can be induced by cooling the solution gradually from 65–70°C down to room temperature and then to 0–5°C to maximize solid yield and purity.

Reaction Mechanisms and Chemical Transformations

The initial pyrazole formation involves nucleophilic attack of hydrazine on the β-dicarbonyl compound, followed by cyclization and dehydration to form the heterocyclic ring.

The coupling with the phenylmethanol moiety involves nucleophilic addition or substitution reactions where the hydroxyl group or aldehyde carbonyl participates, often under acidic or catalytic conditions to facilitate bond formation.

Reaction optimization includes controlling pH, temperature, and solvent polarity to favor desired product formation and minimize side reactions such as oxidation or polymerization.

Yields and Efficiency

Reported yields for pyrazole synthesis are high, typically around 85–90% under optimized conditions.

The coupling step yields vary depending on the exact reagents and purification methods but can reach up to 60% or higher with proper recrystallization and purification techniques.

Overall, the multi-step synthesis is efficient and scalable, suitable for laboratory and potential industrial production with proper process controls.

Analytical Characterization Supporting Preparation

Infrared Spectroscopy (IR):

Key peaks include O-H stretch (~3200–3500 cm⁻¹ for the methanol group), C=N stretch (~1600 cm⁻¹ for the pyrazole ring), and C-O stretch (~1050 cm⁻¹).Nuclear Magnetic Resonance (NMR):

Proton NMR shows signals for the methyl group on pyrazole (~2.0–2.3 ppm), aromatic protons (7.0–7.5 ppm), and hydroxyl proton (broad singlet ~4.8–5.2 ppm).Mass Spectrometry (MS):

Confirms molecular weight consistent with this compound, supporting successful synthesis.

Summary Table: Preparation Overview

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic alcohol moiety undergoes oxidation under controlled conditions:

-

Chromium-based oxidants (e.g., CrO₃/H₂SO₄) convert the alcohol to (1-methyl-1H-pyrazol-5-yl)(phenyl)ketone.

-

Mild oxidants like Dess-Martin periodinane selectively yield the ketone without over-oxidation to carboxylic acids .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 0–25°C | 72% | Ketone |

| Dess-Martin | DCM | RT | 85% | Ketone |

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution:

-

Acetylation with acetic anhydride/pyridine produces the acetate ester.

Table 2: Esterification Parameters

| Reagent | Catalyst | Time | Yield |

|---|---|---|---|

| Ac₂O/Pyridine | – | 2h | 89% |

| SOCl₂ (chloride formation) | – | 1h | 95% |

Halogenation of the Pyrazole Ring

Electrophilic substitution occurs at the pyrazole’s C-4 position:

-

Bromination with Br₂/FeBr₃ introduces a bromine atom.

-

Chlorination using SOCl₂ targets the alcohol group first but can proceed to ring substitution under harsher conditions .

Table 3: Halogenation Efficiency

| Halogenation Reagent | Position | Yield |

|---|---|---|

| Br₂/FeBr₃ | C-4 | 68% |

| NCS (in DMF) | C-3 | 55% |

Cross-Coupling Reactions

Functionalized derivatives enable catalytic transformations:

-

Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs.

-

Buchwald-Hartwig amination forms C–N bonds using palladium catalysts .

Table 4: Coupling Reaction Performance

| Reaction Type | Catalyst | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 63% |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Acetylated analogs show enhanced lipophilicity and anticancer potential (IC₅₀ = 1.0 μM against MDA-MB-231 cells) .

-

Brominated derivatives demonstrate improved kinase inhibition (e.g., CDK2) .

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol has been investigated for its potential pharmacological properties, particularly in the following areas:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, one study reported that certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to 76% inhibition by dexamethasone at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative A | 85 | 93 | 10 |

| Pyrazole Derivative B | 61 | 76 | 10 |

Anticancer Activity

The compound has shown promise in targeting cancer cells, particularly HER2-positive breast cancer. A notable study indicated that specific pyrazole derivatives downregulated HER2 expression and induced apoptosis in cancer cell lines.

Case Study: A derivative demonstrated a significant reduction in HER2 levels and affected downstream signaling pathways in gastric cancer models, suggesting its potential as a therapeutic agent for trastuzumab-resistant cases.

Antimicrobial Properties

In vitro studies have documented the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. One study highlighted that certain derivatives exhibited significant activity at concentrations as low as 40 µg/mL .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds with biological activity. Its unique structure allows for versatile modifications, making it useful in the development of new drugs and materials.

Industrial Applications

In addition to its research applications, this compound is explored for its utility in material science:

- Polymers and Coatings : Due to its structural properties, it is being investigated for use in developing new materials with specific functional characteristics.

Mécanisme D'action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Position and Electronic Effects

(1-Methyl-1H-pyrazol-5-yl)methanol

- Molecular Formula : C₅H₈N₂O (112.13 g/mol) .

- Key Feature : Lacks the phenyl group, resulting in lower molecular weight and higher aqueous solubility.

- Reactivity : Undergoes bromination to form 5-(bromomethyl)-1-methyl-1H-pyrazole , a key intermediate for further functionalization .

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol

- Molecular Formula : C₁₁H₁₂N₂O (188.23 g/mol) .

- Key Feature : Phenyl group attached to the pyrazole ring (3-position) instead of the hydroxymethyl carbon.

(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | 188.23 | 2.1 | 0.45 |

| (1-Methyl-1H-pyrazol-5-yl)methanol | 112.13 | 0.8 | 12.3 |

| (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | 188.23 | 2.3 | 0.32 |

| (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol | 156.19 | 1.7 | 1.8 |

*logP values estimated via computational tools.

Key Observations :

Structural and Spectroscopic Analysis

- NMR Data: Target Compound: Expected ¹H NMR signals include δ 7.3–7.5 ppm (phenyl protons) and δ 5.2 ppm (hydroxymethyl group) . (1-Methyl-1H-pyrazol-5-yl)methanol: Shows δ 4.5 ppm (CH₂OH) and δ 3.9 ppm (N–CH₃) .

- Crystallography : SHELX software is widely used for refining crystal structures of pyrazole derivatives, revealing bond-length variations due to substituents .

Activité Biologique

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol, a compound featuring a pyrazole moiety, has attracted significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound exhibits several notable biological activities, including:

- Anti-inflammatory Effects

- Anticancer Properties

- Antimicrobial Activity

1. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial for mitigating inflammatory responses in various conditions.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| This compound | 85 | 93 | 10 |

The data suggests that this compound may be more effective than standard anti-inflammatory agents at certain concentrations .

2. Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative of this compound demonstrated significant efficacy against HER2-positive breast cancer cells by downregulating HER2 expression and affecting downstream signaling pathways.

Case Study: Gastric Cancer

In a specific study involving gastric cancer models, the compound exhibited a reduction in HER2 levels and downstream signaling pathways, indicating its potential as a therapeutic agent for trastuzumab-resistant cases .

3. Antimicrobial Activity

In vitro studies have demonstrated that this compound and related derivatives possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported significant activity at concentrations as low as 40 µg/mL against these pathogens .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit TNF-α and IL-6 suggests interference with inflammatory signaling pathways.

Induction of Apoptosis : Its anticancer effects are likely due to the induction of programmed cell death in malignant cells through modulation of oncogenic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in solvents like DMSO and methanol, suggesting favorable bioavailability for therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common route starts with 1-methyl-1H-pyrazole-5-carbaldehyde and phenyl magnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction mixture is stirred for 4–6 hours, followed by quenching with ammonium chloride and extraction with dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product .

Key Parameters:

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C (Grignard reaction) |

| Reaction Time | 4–6 hours |

| Purification | Column chromatography (EtOAc/Hex) |

Basic: How is this compound characterized using spectroscopic techniques?

Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 6.25 (s, 1H, pyrazole H), 5.15 (s, 1H, -OH), 3.85 (s, 3H, -CH₃), 4.50 (s, 2H, -CH₂-).

- ¹³C NMR: Peaks at 148.2 (pyrazole C), 140.1 (quaternary C), 128.5–126.3 (aromatic Cs).

- IR Spectroscopy: Broad O-H stretch at 3300–3500 cm⁻¹, C=N stretch at 1600 cm⁻¹ .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

Crystallization difficulties stem from its flexible hydroxymethyl group and weak intermolecular hydrogen bonding. To resolve this:

Crystal Growth: Use slow evaporation in ethanol/water (3:1) at 4°C.

Data Collection: Employ synchrotron radiation for weak diffraction (resolution <1.0 Å).

Refinement: Use SHELXL for anisotropic displacement parameters and O-H···N hydrogen bond modeling. ORTEP-3 visualizes thermal ellipsoids and packing interactions .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition | 2345678 |

| Space Group | P2₁/c |

Advanced: How to address contradictions in mechanistic studies of its reactivity?

Answer:

Contradictions (e.g., competing oxidation pathways) are resolved via:

Isotopic Labeling: Use D₂O to track proton transfer in oxidation reactions.

Computational Modeling: DFT calculations (B3LYP/6-311++G**) identify transition states and confirm rate-determining steps.

Kinetic Analysis: Monitor reaction progress via HPLC to distinguish intermediates .

Case Study:

Oxidation with KMnO₄ yields conflicting products (ketone vs. carboxylic acid). DFT shows pH-dependent pathways:

- Acidic Conditions: Ketone formation (ΔG‡ = 25 kcal/mol).

- Basic Conditions: Carboxylic acid (ΔG‡ = 18 kcal/mol).

Advanced: What computational tools are recommended for studying its electronic properties?

Answer:

- Software: Gaussian 16 (for DFT), VMD (visualization).

- Parameters:

- Basis Set: 6-311++G** for geometry optimization.

- Solvent Model: PCM (water) for solvation effects.

- Outputs:

Basic: What are the compound’s key physicochemical properties?

Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.22 g/mol | |

| CAS RN | 864068-97-3 | |

| Melting Point | 120–122°C | |

| Solubility | Soluble in EtOH, DCM |

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Flow Chemistry: Use microreactors for controlled Grignard reagent addition (residence time: 10 min, 25°C).

- Catalysis: Add 0.1 eq. CeCl₃ to suppress side reactions (yield increases from 45% to 78%) .

Advanced: What strategies validate purity in enantiomeric derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.